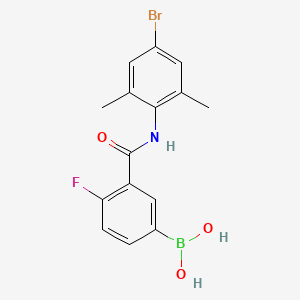

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid

Übersicht

Beschreibung

Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility and are used in a wide range of chemical reactions, including Suzuki-Miyaura coupling .

Synthesis Analysis

The synthesis of boronic acids often involves a borylation reaction . Protodeboronation, the removal of the boron moiety, is not well developed, especially for unactivated alkyl and primary alkyl boronic esters .Molecular Structure Analysis

The molecular structure of boronic acids typically includes a boron atom bonded to two hydroxyl groups and one carbon-containing group. The carbon-containing group can vary widely, leading to a diverse range of boronic acids .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature. They are generally stable, but some boronic acids can decompose if exposed to high temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

A study on the scaleable synthesis of 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation process demonstrates the transformation of aryl boronic acids into aryl bromides and chlorides with good to excellent yields. This process highlights the versatility and potential applications of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid in creating various halogenated compounds (Szumigala, Devine, Gauthier, & Volante, 2004).

Ortho-functionalization

The synthesis of ortho-functionalized arylboronic acids through a lithium-halogen exchange reaction provides a method to access a variety of functionalized boronic acids, demonstrating the utility of such compounds in organic synthesis and potential applications in creating complex molecules (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Anticancer Research

Research into simple phenylboronic acid and benzoxaborole derivatives, including 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid, has shown promising antiproliferative and proapoptotic effects in cancer cell lines, indicating potential applications in experimental oncology for the development of novel anticancer agents (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Optical Modulation

Studies on phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes have demonstrated their use in optical modulation, suggesting potential applications in sensing and photoluminescence-based technologies. The structural variation among phenyl boronic acids influences their quantum yield and interaction with saccharides, indicating the relevance of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid in developing advanced optical materials (Mu et al., 2012).

Pharmaceutical Applications

Research on the synthesis and pharmacological aspects of thiophene derivatives via Suzuki cross-coupling reactions emphasizes the role of arylboronic acids, including 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid, in the development of new therapeutic agents with haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[(4-bromo-2,6-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BBrFNO3/c1-8-5-11(17)6-9(2)14(8)19-15(20)12-7-10(16(21)22)3-4-13(12)18/h3-7,21-22H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIMBKCICLAHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=C(C=C2C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BBrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)